BenchChemオンラインストアへようこそ!

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

Lipophilicity Physicochemical property Drug-likeness

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (CAS 1153514-67-0) is a 3,4-dihydroquinolin-2(1H)-one (DHQO) derivative featuring both a C6-amino group and an N1-butyl substituent. This dual-substitution pattern yields a distinct physicochemical profile compared to unsubstituted or mono-substituted DHQO analogs.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 1153514-67-0
Cat. No. B1371047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one
CAS1153514-67-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)N
InChIInChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3
InChIKeyFGNRIFONNUAXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (CAS 1153514-67-0) as a Differentiated Dihydroquinolinone Scaffold for CNS-Targeted Medicinal Chemistry


6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (CAS 1153514-67-0) is a 3,4-dihydroquinolin-2(1H)-one (DHQO) derivative featuring both a C6-amino group and an N1-butyl substituent. This dual-substitution pattern yields a distinct physicochemical profile compared to unsubstituted or mono-substituted DHQO analogs. Computed properties include a molecular weight of 218.29 g/mol, an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 46.3 Ų, one hydrogen bond donor (HBD), and two hydrogen bond acceptors (HBA) [1]. The presence of the C6-amino group provides a synthetically tractable handle for further derivatization, while the N1-butyl chain contributes to balanced lipophilicity, suggesting utility as a versatile intermediate or fragment for CNS-oriented medicinal chemistry programs [2].

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one: Why N1- and C6-Modifications Preclude Simple Interchangeability with Unsubstituted or Mono-Substituted DHQO Analogs


The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is widely utilized as a privileged structure in medicinal chemistry, but the specific substitution pattern critically dictates both physicochemical properties and biological activity. While unsubstituted DHQO (logP ~1.34, TPSA 29.1 Ų) and N1-butyl DHQO (logP ~2.83) are commercially available, they lack the C6-amino group that enables key interactions (e.g., hydrogen bonding) and provides a synthetic handle for further elaboration [1]. Conversely, 6-amino-1-methyl-DHQO offers the amino handle but with significantly different lipophilicity and steric bulk due to the smaller N1-methyl group. As a result, substituting any of these analogs for 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one in a synthetic sequence or biological assay can lead to divergent solubility profiles, membrane permeability, target engagement, or downstream reactivity. The quantitative evidence presented in the following sections demonstrates how the unique combination of N1-butyl and C6-amino substituents creates a differentiated profile that generic DHQO analogs cannot replicate.

Quantitative Differentiation Evidence for 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (CAS 1153514-67-0) Relative to Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Balanced Profile for CNS Drug-Likeness vs. Unsubstituted and N1-Butyl-Only Analogs

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one exhibits a computed XLogP3-AA of 1.8 [1]. This value falls within the optimal range (1-3) for CNS drug candidates, balancing membrane permeability with aqueous solubility. In contrast, the unsubstituted 3,4-dihydroquinolin-2(1H)-one has a lower logP of 1.34 [2], which may limit passive diffusion, while the N1-butyl-only analog 1-(3,4-dihydroquinolin-1(2H)-yl)butan-1-one has a substantially higher logP of 2.83 , which increases the risk of poor solubility, high plasma protein binding, or off-target partitioning.

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Enhanced Hydrogen Bonding Capacity vs. N1-Butyl-Only and Unsubstituted Analogs

The target compound possesses a computed topological polar surface area (TPSA) of 46.3 Ų [1]. This value is significantly higher than that of the unsubstituted DHQO scaffold (TPSA ≈ 29.1 Ų) [2] and the N1-butyl-only analog (TPSA ≈ 20.3 Ų) . The increased TPSA, driven by the C6-amino group, enhances potential for specific polar interactions (e.g., hydrogen bonding with target residues) while remaining well below the commonly accepted threshold of 90 Ų for oral bioavailability and CNS penetration, as defined by the Veber rules [3].

Polar surface area Permeability Drug-likeness

Hydrogen Bond Donor/Acceptor Count: Unique Synthetic Versatility for Derivatization vs. Unsubstituted and N1-Butyl-Only DHQO Scaffolds

6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one possesses one hydrogen bond donor (HBD, the C6-amino group) and two hydrogen bond acceptors (HBA, the carbonyl oxygen and the amino nitrogen) [1]. In contrast, the unsubstituted DHQO scaffold has 1 HBD and 1 HBA, while the N1-butyl-only analog has 0 HBD and 1 HBA. This unique HBD/HBA profile provides a distinct synthetic handle (the C6-amino group) that is absent in both unsubstituted and N1-alkyl-only DHQO derivatives, enabling a broader range of chemical transformations (e.g., amide bond formation, reductive amination, urea synthesis) for library generation.

Synthetic chemistry Derivatization handle Library synthesis

Class-Level Inference: C6-Amino Substituted DHQO Derivatives Exhibit Potent and Selective MAO-B Inhibition, Supporting the Target Compound as a Privileged Scaffold for Neurological Indications

A comprehensive structure-activity relationship (SAR) study of C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones demonstrated that substitution at the C6 position yields highly potent and selective inhibitors of monoamine oxidase B (MAO-B) [1]. The most potent inhibitor in that series (compound 3a) displayed an IC50 value of 0.0014 µM against MAO-B, with selectivities ranging from 99- to 40,000-fold over MAO-A [1]. While direct quantitative data for the specific 6-amino-1-butyl derivative are not yet published, the established SAR strongly supports that the C6-amino group is a critical determinant for potent MAO-B inhibition within this chemotype. In contrast, the unsubstituted DHQO scaffold shows no significant MAO-B inhibitory activity [2].

Monoamine oxidase MAO-B Parkinson's disease Depression

High-Value Application Scenarios for 6-Amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (CAS 1153514-67-0) Based on Differentiated Physicochemical and Class-Level Evidence


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Balanced Lipophilicity and Synthetic Tractability

The compound's computed XLogP3-AA of 1.8 [1] and TPSA of 46.3 Ų [1] align with established guidelines for CNS drug-likeness (optimal logP 1-3; TPSA < 90 Ų) [2]. Unlike unsubstituted DHQO (logP 1.34) or the excessively lipophilic N1-butyl-only analog (logP 2.83), this compound offers a balanced profile suitable for inclusion in CNS-focused fragment libraries. Its C6-amino group provides a unique synthetic handle for fragment growing or linking, making it a valuable starting point for hit identification against neurological targets such as MAO-B, histamine H3 receptors, or dopamine D2 receptors [3].

Parallel Synthesis of Diversified DHQO Libraries for Lead Optimization

The presence of a primary amino group at C6 (1 HBD, 2 HBA) [1] distinguishes this compound from both unsubstituted DHQO (1 HBD, 1 HBA) and N1-alkyl-only DHQO derivatives (0 HBD, 1 HBA). This functional handle enables high-throughput parallel synthesis of amide, sulfonamide, urea, and secondary amine derivatives, facilitating rapid SAR exploration around the DHQO core. Medicinal chemistry teams can efficiently generate diverse libraries to probe key interactions with biological targets, particularly those implicated in CNS disorders where MAO-B inhibition is a validated approach [4].

Scaffold for Developing Selective MAO-B Inhibitors in Parkinson's Disease and Depression Research

Class-level SAR evidence demonstrates that C6-substituted DHQO derivatives, such as compound 3a (IC50 = 0.0014 µM) [4], are exceptionally potent and selective MAO-B inhibitors. Given the established therapeutic relevance of MAO-B inhibition for Parkinson's disease and major depressive disorder, 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one serves as a compelling scaffold for the design of novel, reversible MAO-B inhibitors. Its structural differentiation from existing clinical agents (e.g., selegiline, rasagiline) may offer advantages in terms of selectivity, reversibility, or off-target profile, pending empirical validation [4].

Synthetic Intermediate for N1- and C6-Functionalized Dihydroquinolinones

Owing to its dual functional groups, 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one is a versatile intermediate for the synthesis of more complex DHQO-based molecules. The N1-butyl group can be retained to modulate lipophilicity or removed under specific conditions, while the C6-amino group can be elaborated into a variety of pharmacophores. This flexibility is supported by its commercial availability from multiple vendors at 95% purity , making it a practical and cost-effective building block for academic and industrial medicinal chemistry projects focused on CNS or other therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.